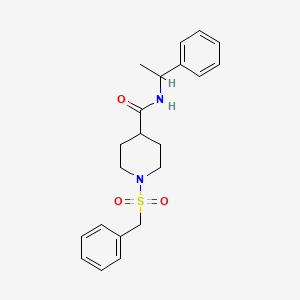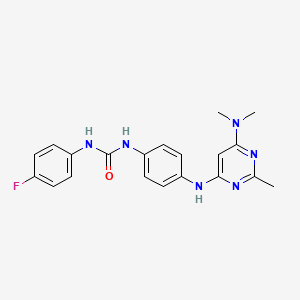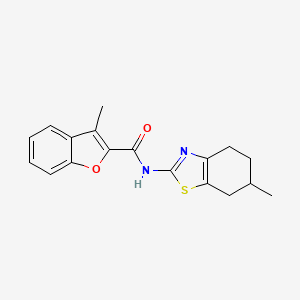
1-(benzylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(benzylsulfonyl)-N-(1-phenylethyl)pipéridine-4-carboxamide est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pipéridine substitué par un groupe benzylsulfonyle et un groupe phényléthyle. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques spécifiques et des activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(benzylsulfonyl)-N-(1-phenylethyl)pipéridine-4-carboxamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe benzylsulfonyle : Le groupe benzylsulfonyle peut être introduit par une réaction de sulfonylation utilisant du chlorure de benzylsulfonyle et une base appropriée.
Fixation du groupe phényléthyle : Le groupe phényléthyle peut être fixé par une réaction de substitution nucléophile utilisant un halogénure de phényléthyle et un nucléophile approprié.
Formation du groupe carboxamide : Le groupe carboxamide peut être formé par une réaction d’amidation utilisant un dérivé d’acide carboxylique et une amine.
Méthodes de production industrielle
La production industrielle du 1-(benzylsulfonyl)-N-(1-phenylethyl)pipéridine-4-carboxamide peut impliquer l’optimisation des étapes de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, de conditions de réaction optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(benzylsulfonyl)-N-(1-phenylethyl)pipéridine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes sulfonyle et carboxamide.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Halogénures de phényléthyle en présence d’un nucléophile et d’une base appropriés.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d’amines ou d’alcools.
Substitution : Formation de dérivés de pipéridine substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spéciaux.
Applications De Recherche Scientifique
N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities . In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
Le mécanisme d’action du 1-(benzylsulfonyl)-N-(1-phenylethyl)pipéridine-4-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison aux enzymes : Inhibition ou activation d’enzymes spécifiques impliquées dans les processus biologiques.
Modulation des récepteurs : Interaction avec les récepteurs à la surface cellulaire pour influencer les voies de signalisation cellulaire.
Modification de l’expression génique : Influence sur l’expression des gènes impliqués dans diverses fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Le 1-(benzylsulfonyl)-N-(1-phenylethyl)pipéridine-4-carboxamide peut être comparé à d’autres composés similaires, tels que :
1-(benzylsulfonyl)pipéridine-4-carboxamide : Manque le groupe phényléthyle, ce qui peut entraîner des activités biologiques différentes.
N-(1-phényléthyle)pipéridine-4-carboxamide : Manque le groupe benzylsulfonyle, ce qui peut affecter sa réactivité chimique et ses propriétés biologiques.
1-(benzylsulfonyl)-N-(2-phényléthyle)pipéridine-4-carboxamide : Contient un schéma de substitution différent, ce qui peut influencer ses propriétés globales.
La particularité du 1-(benzylsulfonyl)-N-(1-phenylethyl)pipéridine-4-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des caractéristiques chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C21H26N2O3S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17(19-10-6-3-7-11-19)22-21(24)20-12-14-23(15-13-20)27(25,26)16-18-8-4-2-5-9-18/h2-11,17,20H,12-16H2,1H3,(H,22,24) |
Clé InChI |
YMPNRXGFYFWMNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11338213.png)
![2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11338215.png)
![N-(3-fluorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338227.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338229.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B11338237.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11338241.png)

![4-(ethylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338257.png)
![(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one](/img/structure/B11338263.png)
![N-(3-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338269.png)

![N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338274.png)
![(2-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11338279.png)
